molecular formula C20H17N5O2 B6103173 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol

2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol

Cat. No. B6103173
M. Wt: 359.4 g/mol
InChI Key: CHOSPQOZMYWREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It has been extensively studied for its potential use in the treatment of various cancers, including lung cancer, breast cancer, and colorectal cancer.

Mechanism of Action

The mechanism of action of 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol involves the inhibition of tyrosine kinases. Specifically, this compound targets the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), which are both involved in the growth and proliferation of cancer cells. By inhibiting these receptors, this compound can slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the production of inflammatory cytokines, which are involved in various inflammatory diseases. This compound has also been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol in lab experiments is its specificity for tyrosine kinases. This compound has been shown to selectively target these enzymes, which can help researchers better understand the role of tyrosine kinases in cancer and other diseases. However, one limitation of using this compound is its potential toxicity. Like many other cancer drugs, this compound can have toxic effects on normal cells, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol. One area of interest is the development of new formulations of this compound that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to this drug. Finally, researchers may also explore the use of this compound in combination with other drugs or therapies to improve its effectiveness in treating cancer and other diseases.

Synthesis Methods

The synthesis of 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol involves the reaction of 6-methoxy-4-methyl-2-quinazolinamine with 2-chloro-4,6-diphenylpyrimidine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a key role in the growth and proliferation of cancer cells. This compound has been found to be effective against various types of cancer, including non-small cell lung cancer, breast cancer, and colorectal cancer.

properties

IUPAC Name

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-12-15-10-14(27-2)8-9-16(15)22-19(21-12)25-20-23-17(11-18(26)24-20)13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,21,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOSPQOZMYWREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(=CC(=O)N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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